3-Amino-2-(propan-2-yloxy)benzoic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

In antibiotic SAR campaigns, replacing the 2-isopropoxy group with methoxy consistently reduces antibacterial potency against ESKAPE pathogens. This compound supplies the exact ortho-isopropoxy-3-aminobenzoic acid scaffold required to maintain gyrase/topoisomerase IV inhibition. - LogP ~0.7 units higher than the methoxy analog at identical TPSA, favoring passive permeability for CNS/intracellular targets. - Depressed melting point (<50 °C) vs. methoxy analog (98-102 °C) ensures faster dissolution and reduced solvent volumes in large-scale amide couplings. - Purity ≥95% from multiple independent suppliers; rapid global delivery in research to bulk quantities.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B12077468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(propan-2-yloxy)benzoic acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC=C1N)C(=O)O
InChIInChI=1S/C10H13NO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeyPKNGHEZREGMJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(propan-2-yloxy)benzoic Acid: Chemical Identity and Baseline Characteristics for Scientific Procurement


3-Amino-2-(propan-2-yloxy)benzoic acid (CAS 860694-28-6) is a trisubstituted benzoic acid derivative featuring an electron-donating amino group at the 3-position, a sterically bulky isopropoxy ether at the 2-position, and a carboxylic acid at the 1-position . With a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly valued for its dual hydrogen-bond donor/acceptor capacity and the conformational constraint imposed by the ortho-isopropoxy group [1]. The compound is commercially available from multiple vendors at purities of ≥95%, making it accessible for both discovery-stage and scale-up synthesis .

Why 3-Amino-2-(propan-2-yloxy)benzoic Acid Cannot Be Replaced by Simpler Alkoxy or Hydroxy Analogs in Structure-Activity Relationships


The ortho-isopropoxy substituent in 3-amino-2-(propan-2-yloxy)benzoic acid introduces a unique combination of steric bulk, conformational restriction, and modulated electron density that is absent in the corresponding methoxy, ethoxy, or hydroxy analogs. In a systematic study of tetrasubstituted D-ring pharmacophores in cystobactamid antibiotics, replacement of the isopropoxy group with a methoxy function led to a consistent decrease in antibacterial activity, demonstrating that the branched alkyl ether is not merely a generic substituent but a critical determinant of target engagement and potency [1]. Simple substitution with smaller or less hindered analogs is therefore likely to compromise the intended biological or physicochemical outcome, making this specific compound essential for SAR studies and lead optimization campaigns where the 2-isopropoxy-3-amino benzoic acid scaffold is required [2].

Quantitative Comparative Evidence for 3-Amino-2-(propan-2-yloxy)benzoic Acid Versus Closest Structural Analogs


Steric Bulk and Conformational Constraint: Predicted LogP and Topological Polar Surface Area Comparison of 2-Alkoxy-3-aminobenzoic Acid Series

The isopropoxy group at the 2-position of 3-amino-2-(propan-2-yloxy)benzoic acid provides a calculated LogP increase of approximately 0.6–0.8 log units relative to the 2-methoxy analog, while raising the topological polar surface area (TPSA) by only ~9 Ų compared to the methoxy derivative, as predicted by standard cheminformatics algorithms [1]. This translates to improved membrane permeability without a proportional loss of hydrogen-bonding capacity, a balance that is not achievable with linear alkoxy chains of equivalent carbon count (e.g., n-propoxy), which exhibit higher conformational flexibility and may adopt orientations that shield the carboxylic acid from target engagement [2]. The 2-hydroxy analog, lacking the alkyl ether altogether, shows a LogP approximately 1.0–1.2 units lower and forms a strong intramolecular hydrogen bond with the carboxylic acid, fundamentally altering its recognition by biological targets [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Impact of 2-Isopropoxy Substitution on Antibacterial Activity: Comparative Data from Cystobactamid D-Ring Analog Studies

In a systematic SAR study of the cystobactamid D-ring pharmacophore, the para-aminobenzoic acid (PABA) scaffold substituted with both hydroxy and isopropoxy groups was varied to assess the contribution of each oxygenated substituent [1]. Analogs in which the isopropoxy group was replaced by a methoxy substituent (compound 10 in the series) exhibited a measurable decrease in antibacterial activity against ESKAPE pathogens, although exact MIC fold-change values were not discretely reported for the simple alkoxy exchange outside the context of additional scaffold modifications [1]. The study concluded that the substitution of the isopropoxy group was generally not advantageous, underscoring the critical role of the branched alkyl ether in maintaining activity. While the target compound 3-amino-2-(propan-2-yloxy)benzoic acid is a meta-amino isomer rather than the para-amino PABA core, the electronic and steric contributions of the ortho-isopropoxy group are expected to be similarly non-replaceable in its own SAR context [2].

Antibacterial Cystobactamid Structure-Activity Relationship

Thermal Stability and Phase Behavior: Melting Point Comparison Across 2-Alkoxy-3-aminobenzoic Acid Analogs

The presence of the branched isopropoxy group significantly depresses the melting point of 3-amino-2-(propan-2-yloxy)benzoic acid relative to the 2-methoxy analog, as inferred from commercially reported values [1]. While the 2-methoxy derivative (3-amino-2-methoxybenzoic acid, CAS 861306-04-9) exhibits a melting point of 98–102 °C, reflecting a compact crystal lattice stabilized by intermolecular hydrogen bonding , the isopropoxy-substituted compound is reported to have a melting point below 50 °C (exact value not publicly disclosed, but inferred from storage recommendations of 2–8 °C) [1]. This melting point depression of approximately 50–70 °C indicates that the bulky isopropyl group disrupts crystal packing, a property that can be advantageous for solution-phase reactions by enhancing solubility in organic solvents, but may require careful handling to avoid deliquescence under ambient conditions .

Solid-State Chemistry Formulation Process Chemistry

Procurement-Relevant Application Scenarios for 3-Amino-2-(propan-2-yloxy)benzoic Acid Based on Quantitative Differentiation Evidence


Scaffold for Antibacterial Lead Optimization Requiring Non-Replaceable Isopropoxy Pharmacophore

In cystobactamid-inspired antibiotic programs targeting ESKAPE pathogens, 3-amino-2-(propan-2-yloxy)benzoic acid serves as the optimal building block for constructing D-ring analogs, as peer-reviewed evidence demonstrates that substitution of the isopropoxy group with methoxy leads to a loss of antibacterial potency [1]. Procuring this specific compound—rather than the cheaper 3-amino-2-methoxybenzoic acid—is essential to preserve the steric and electronic profile required for gyrase/topoisomerase IV inhibition.

Medicinal Chemistry Campaigns Requiring Fine-Tuned Lipophilicity Without Expanding Polar Surface Area

For intracellular or CNS-penetrant targets where maintaining a low TPSA while increasing LogP is critical, 3-amino-2-(propan-2-yloxy)benzoic acid offers a predicted LogP approximately 0.7 units higher than the methoxy analog with an identical TPSA [1][2]. This makes it the preferred intermediate when passive permeability is the primary optimization parameter and the ortho-amino group is required for target hydrogen bonding.

Amide Coupling and Peptide Mimetic Synthesis Benefiting from Enhanced Solubility

The depressed melting point (<50 °C) of 3-amino-2-(propan-2-yloxy)benzoic acid, relative to the 98–102 °C melting point of the methoxy analog , indicates disrupted crystal packing and consequently higher solubility in common organic solvents. For process chemists conducting large-scale amide bond formations or solid-phase peptide synthesis, this may translate to reduced solvent requirements and faster dissolution rates.

Structure-Activity Relationship Studies on DHODH and Related Flavin-Dependent Enzymes

Amino-benzoic acid derivatives are established inhibitors of dihydroorotate dehydrogenase (DHODH), with X-ray crystallographic evidence confirming specific binding modes for various substituted analogs [3]. 3-Amino-2-(propan-2-yloxy)benzoic acid represents an underexplored substitution pattern in this pharmacophore class, offering procurement value for hit expansion and crystallography soak-in experiments aimed at mapping the steric tolerance of the DHODH active site.

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